BI-3812 -

BI-3812

Catalog Number: EVT-261869
CAS Number:
Molecular Formula: C26H32ClN7O5
Molecular Weight: 558.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(5-chloro-4-((8-methoxy-1-methyl-3-(2-(methylamino)-2-oxoethoxy)-2-oxo-1,2-dihydroquinolin-6-yl)amino)pyrimidin-2-yl)-N,N-dimethylpiperidine-4-carboxamide, also known as BI-3812, is a small molecule that acts as a degrader of the BCL6 protein [, ]. It functions by facilitating the interaction between BCL6 and SIAH1, an E3 ubiquitin ligase, which leads to the ubiquitination and subsequent degradation of BCL6 []. In scientific research, BI-3812 is primarily used as a tool to study the biological functions of BCL6, particularly in the context of gene regulation and inflammatory responses [, ].

79-6

    Compound Description: 79-6 is a small molecule that acts as a BTB domain antagonist of BCL6. [] It functions by disrupting the interaction between BCL6 and its co-repressor proteins, thereby modulating BCL6's transcriptional activity.

    Relevance: Like BI-3812, 79-6 targets the BTB domain of BCL6 and has been shown to block leukocyte adherence and suppress NFκB transcriptional activity and the expression of inflammatory genes in response to TNFα. [] This suggests a shared mechanism of action with BI-3812 in modulating endothelial inflammation.

    Compound Description: FX1 is another small molecule antagonist that specifically targets the BTB domain of the BCL6 protein. [, ] Similar to BI-3812, FX1 disrupts the formation of BCL6 repressor complexes.

    Relevance: FX1 shares a similar mechanism of action with BI-3812 by antagonizing the BTB domain of BCL6. Both compounds have been shown to block TNFα-induced expression of VCAM1 and CXCL2/GROβ while upregulating CCL5/RANTES and CXCL10/IP-10 in endothelial cells. [] This suggests that FX1 and BI-3812 may have comparable effects on BCL6-mediated transcriptional regulation.

    Compound Description: BI-3802 is a distinct compound that functions as a degrader of BCL6 protein. [] It promotes the degradation of BCL6, leading to a decrease in its cellular levels and subsequently impacting its function.

Overview

BI-3812 is a highly potent inhibitor of the B-cell lymphoma 6 (BCL6) transcription factor, which plays a critical role in various oncogenic processes, particularly in B-cell malignancies. This compound specifically disrupts the interaction between the BTB/POZ domain of BCL6 and its co-repressors, making it a promising candidate in cancer therapy targeting "undruggable" proteins. The molecular formula of BI-3812 is C₂₆H₃₂ClN₇O₅, indicating its complex structure that includes chlorine and multiple nitrogen atoms, which are essential for its biological activity .

Source and Classification

BI-3812 was developed by Boehringer Ingelheim as part of their research into small molecules that can modulate protein-protein interactions involved in cancer. It is classified as a small molecule inhibitor and has been characterized as a single-digit nanomolar inhibitor of BCL6::Co-repressor interactions in vitro .

Synthesis Analysis

Methods and Technical Details

Recent studies have utilized advanced techniques such as molecular replacement procedures for determining the crystal structure of BI-3812 using X-ray diffraction data. Two polymorphic forms, α-BI-3812 and β-BI-3812, were identified, with α-BI-3812 being a pentahydrate form . These structures were analyzed using electron diffraction data to evaluate their crystallinity and molecular arrangement.

Molecular Structure Analysis

Structure and Data

The molecular structure of BI-3812 reveals significant flexibility due to its torsional angles. The α-BI-3812 structure shows a nearly planar conformation with notable angles between its quinoline and pyrimidine rings (approximately 29.45°) and torsional angles around amino groups . The expected molecular volume for one molecule is approximately 688.53 ų, while the unit cell volume observed in experiments was around 1305.7 ų, indicating that two molecules fit into the unit cell without solvent present .

The β-BI-3812 structure lacks solvent molecules and features intramolecular hydrogen bonding that stabilizes its conformation. This structural data is crucial for understanding how BI-3812 interacts with BCL6 at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

BI-3812 primarily functions through non-covalent interactions with BCL6, inhibiting its ability to form complexes with co-repressors like NCoR and SMRT. This inhibition disrupts the transcriptional repression mediated by BCL6, leading to increased expression of target genes involved in cell proliferation and survival.

The compound's mechanism involves competitive binding at the interface between BCL6 dimers, preventing oligomerization necessary for its functional activity. Structural studies have shown that modifications to BI-3812 can significantly affect its binding affinity and inhibitory potency against BCL6 .

Mechanism of Action

Process and Data

The mechanism by which BI-3812 exerts its effects involves disrupting the formation of BCL6 co-repressor complexes. By binding to the BTB/POZ domain of BCL6, BI-3812 prevents the recruitment of co-repressors necessary for transcriptional repression. This action leads to de-repression of genes that promote apoptosis in malignant cells.

In cellular assays, BI-3812 has demonstrated significant anti-proliferative effects on cancer cell lines expressing BCL6, highlighting its potential as a therapeutic agent in treating B-cell lymphomas .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI-3812 exhibits several notable physical properties:

  • Molecular Weight: Approximately 540.02 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability under physiological conditions has been confirmed through various assays.

Chemical properties include:

  • pKa Values: Relevant pKa values indicate potential ionization states at physiological pH.
  • LogP: The partition coefficient suggests moderate lipophilicity, which is favorable for cellular uptake.

These properties are crucial for determining the bioavailability and pharmacokinetics of BI-3812 in vivo .

Applications

Scientific Uses

BI-3812 has significant potential applications in cancer research and therapy:

  1. Cancer Treatment: As an inhibitor of BCL6, it may be used to treat various hematological malignancies where BCL6 is overexpressed.
  2. Research Tool: It serves as a valuable tool for studying transcriptional regulation mechanisms involving BCL6.
  3. Drug Development: Insights gained from BI-3812's mechanism may inform the design of new inhibitors targeting similar oncogenic pathways.

Properties

Product Name

BI-3812

IUPAC Name

1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N,N-dimethylpiperidine-4-carboxamide

Molecular Formula

C26H32ClN7O5

Molecular Weight

558.0 g/mol

InChI

InChI=1S/C26H32ClN7O5/c1-28-21(35)14-39-20-11-16-10-17(12-19(38-5)22(16)33(4)25(20)37)30-23-18(27)13-29-26(31-23)34-8-6-15(7-9-34)24(36)32(2)3/h10-13,15H,6-9,14H2,1-5H3,(H,28,35)(H,29,30,31)

InChI Key

XCGYXEVLQIIEJH-UHFFFAOYSA-N

SMILES

CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)N4CCC(CC4)C(=O)N(C)C

Solubility

Soluble in DMSO

Synonyms

BI-3812; BI 3812; BI3812;

Canonical SMILES

CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)N4CCC(CC4)C(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.